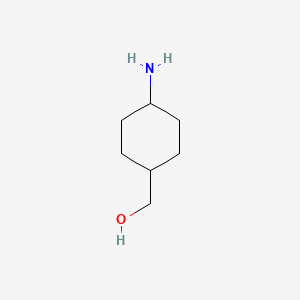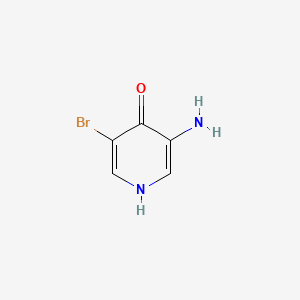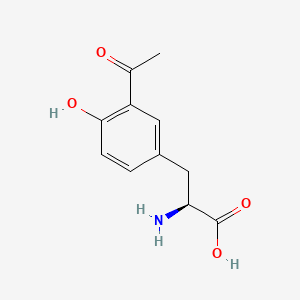
6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Übersicht
Beschreibung
6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione (MMPD) is a synthetic compound derived from the boron-containing dioxazaborocane family of molecules. It is a colorless, crystalline solid with a melting point of 158-160 °C. MMPD is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). It is a versatile compound with potential applications in organic synthesis, drug development, and materials science.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione has been investigated for a variety of scientific research applications. It has been used to study the structure and reactivity of boron-containing compounds, as well as the synthesis of new organoboron compounds. It has also been used as a catalyst in the synthesis of organic compounds, such as amino acids and peptides. Additionally, this compound has been used in the synthesis of polymers and in the development of new materials.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione is not well understood. It is believed that the compound undergoes a series of reactions, involving the formation of an intermediate boron-containing species. This species is then further converted into the desired product, which can be a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have some effects on the body, such as the induction of apoptosis in certain cell types. Additionally, this compound has been shown to inhibit the growth of certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione for laboratory experiments include its low cost and ease of synthesis. Additionally, it is relatively stable and can be stored for extended periods of time. The main limitation of using this compound is the lack of knowledge about its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione should focus on further elucidating its mechanism of action and potential side effects. Additionally, further studies should be conducted to investigate its potential applications, such as in drug development and materials science. Additionally, further research should be conducted to explore the potential of this compound as a catalyst in organic synthesis. Finally, further research should be conducted to investigate the potential of this compound as a therapeutic agent, such as for the treatment of cancer.
Eigenschaften
IUPAC Name |
6-methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO4/c1-9-3-5-10(6-4-9)13-17-11(15)7-14(2)8-12(16)18-13/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJWDGQXUAQEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678941 | |
| Record name | 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943552-01-0 | |
| Record name | 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


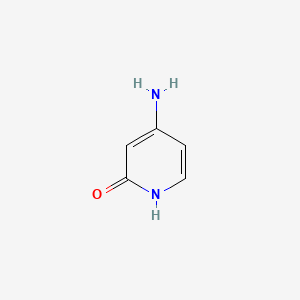
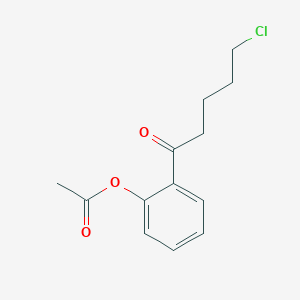
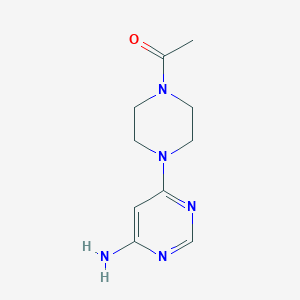
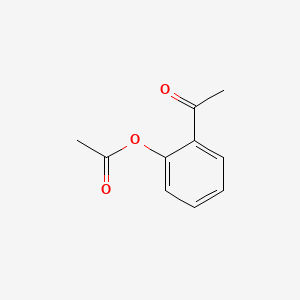
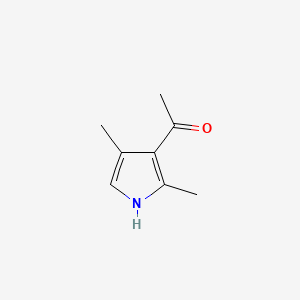
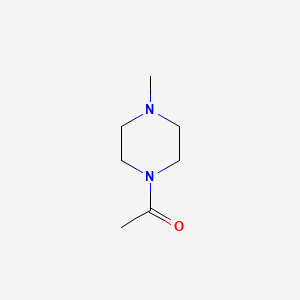
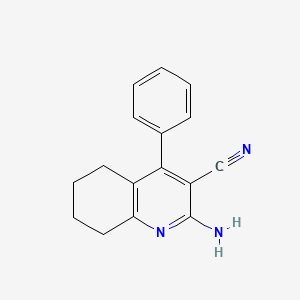
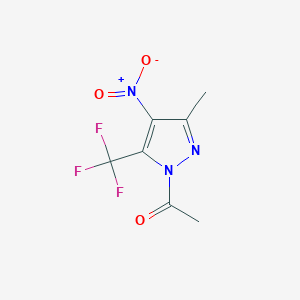

![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B3021546.png)
